![molecular formula C20H30O5 B1238891 Lipoxin A5 CAS No. 95851-20-0](/img/structure/B1238891.png)
Lipoxin A5
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Overview
Description
Lipoxin A5 is a HEPE.
Scientific Research Applications
Anti-Inflammatory and Proresolving Mediator
Lipoxin A4 (LXA4) is identified as a potent anti-inflammatory and proresolving mediator, playing a crucial role in terminating inflammatory responses. It acts as an endogenous 'braking signal' to mitigate inflammation, demonstrating effectiveness in various animal models of inflammatory diseases, including eczema, arthritis, and acute lung injuries. The mechanism involves inhibiting key pro-inflammatory cytokines like IL-6 and TNF-α and promoting the resolution phase of inflammation (S-H Wu et al., 2013; M. Romano, 2010).
Regulation of Apoptotic Signaling in Macrophages
LXA4 significantly impacts the regulation of apoptotic signaling in macrophages, suggesting a protective effect on macrophage viability that may contribute to improved resolution of inflammation. This action is associated with the early activation of the PI3K/Akt and ERK/Nrf-2 pathways (P. Prieto et al., 2010).
Role in Pregnancy and the Menstrual Cycle
Research indicates that LXA4 plays a vital role in maintaining a normal pregnancy and regulating the menstrual cycle. It participates in short-term inflammatory events such as ovulation, menstruation, and embryo implantation. Abnormal levels of LXA4 are associated with various pregnancy complications, including miscarriages and preeclampsia, highlighting its significance in reproductive health (M. Szczuko et al., 2020).
Therapeutic Potential in Treating Inflammatory Diseases
LXA4 exhibits strong anti-inflammatory activity, offering therapeutic potential for diseases characterized by inflammation, such as Kaposi's sarcoma-associated herpesvirus pathogenesis, where it has been shown to create an anti-inflammatory environment conducive to treatment (J. Chandrasekharan et al., 2016).
properties
CAS RN |
95851-20-0 |
---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(5S,6S,7E,9E,11Z,13Z,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,8-3-,13-9-,14-10+/t17-,18-,19-/m0/s1 |
InChI Key |
ZZMKOZNTEJVKRY-MCPYMSAWSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C\C=C/C=C/C=C/[C@@H]([C@H](CCCC(=O)O)O)O)O |
SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
synonyms |
5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid lipoxene A lipoxin A5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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